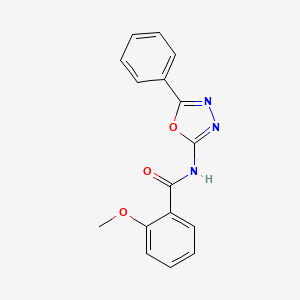
2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-271876 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is known for its role in biological and chemical studies, particularly in the context of its interactions with specific molecular targets.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria and fungi.
Mode of Action
It is plausible that the compound interacts with its targets, possibly through binding to active sites, thereby inhibiting their function and leading to the death of the microorganisms .
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death.
Result of Action
Based on its potential antimicrobial properties , it can be inferred that the compound may lead to the death of microorganisms by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
The 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to interact with various enzymes and proteins, contributing to its diverse biological activities . It has been demonstrated that 1,3,4-oxadiazole derivatives, like this compound, have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cell proliferation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It has been reported to have significant activity against various types of bacteria and fungi . For instance, compounds possessing similar structures exhibited selective inhibition against S. aureus .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with various biomolecules. It has been demonstrated that 1,3,4-oxadiazole derivatives can inhibit specific enzymes, leading to changes in gene expression . For instance, they can inhibit thymidylate synthase, an enzyme involved in DNA synthesis, and HDAC, an enzyme that regulates gene expression .
Preparation Methods
The synthesis of WAY-271876 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For instance, certain steps may involve the use of organic solvents and controlled heating to facilitate the formation of intermediate compounds.
Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of WAY-271876 may involve large-scale reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
WAY-271876 is known to undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also participate in reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, typically through the action of specific reagents.
Common Reagents and Conditions: The reactions involving WAY-271876 often require specific reagents such as acids, bases, or catalysts, and are conducted under controlled conditions to ensure the desired outcome.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used. .
Scientific Research Applications
WAY-271876 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: Research into WAY-271876 includes its potential use in drug development, particularly for conditions where it can modulate specific molecular pathways.
Industry: In industrial applications, WAY-271876 may be used in the production of specialized chemicals or materials, leveraging its unique properties for specific purposes
Comparison with Similar Compounds
WAY-271876 can be compared with other similar compounds to highlight its unique features:
Similar Compounds: Compounds with similar structures or functional groups may include those used in related chemical or biological studies.
Uniqueness: WAY-271876 may exhibit distinct properties such as higher stability, specific binding affinities, or unique reactivity patterns that set it apart from other compounds.
List of Similar Compounds: Examples of similar compounds might include those with analogous chemical structures or those used in similar research contexts .
Properties
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFIGLLCUVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)
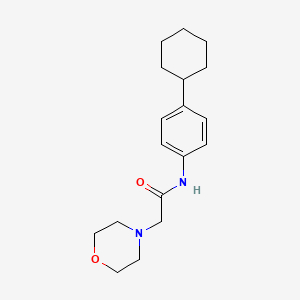
![N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2573410.png)
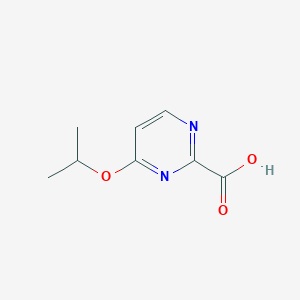
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
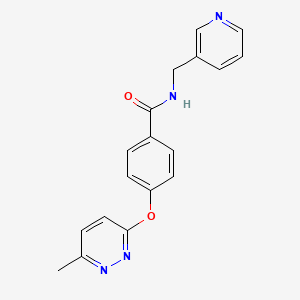
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)
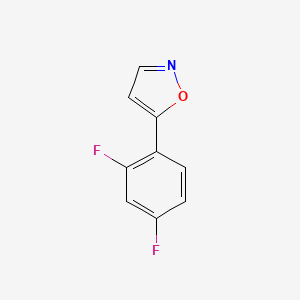
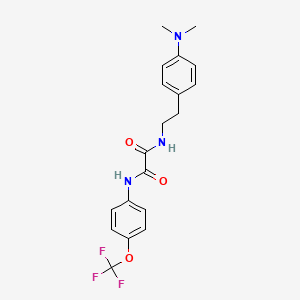
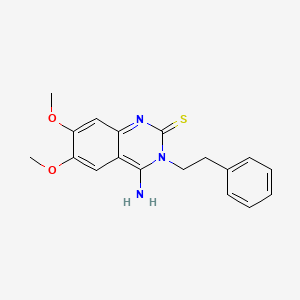
![6-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)pyrazine-2-carboxamide](/img/structure/B2573423.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)
![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2573428.png)
